Cas no 2228524-83-0 (methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate)

Methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate is a fluorinated aromatic ester with a versatile amine-functionalized side chain. The presence of difluoromethyl and amino groups enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis, offering opportunities for further derivatization. The difluoromethyl moiety improves metabolic stability and lipophilicity, while the ester group allows for straightforward hydrolysis or transesterification. Its structural features make it valuable for designing bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The compound’s well-defined reactivity and stability under standard conditions facilitate its incorporation into complex synthetic routes. Proper handling under inert conditions is recommended due to the amine functionality.
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate structure
2228524-83-0 structure
Product name:methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
CAS No:2228524-83-0
MF:C11H13F2NO2
MW:229.22323012352
CID:6236455
PubChem ID:165690506

methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
    • 2228524-83-0
    • EN300-1945516
    • Inchi: 1S/C11H13F2NO2/c1-11(14,10(12)13)8-5-3-7(4-6-8)9(15)16-2/h3-6,10H,14H2,1-2H3
    • InChI Key: RYIBNSYOWKEFMA-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1C=CC(C(=O)OC)=CC=1)N)F

Computed Properties

  • Exact Mass: 229.09143498g/mol
  • Monoisotopic Mass: 229.09143498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.3Ų

methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945516-10.0g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
10g
$6635.0 2023-06-01
Enamine
EN300-1945516-0.25g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
0.25g
$1012.0 2023-09-17
Enamine
EN300-1945516-2.5g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
2.5g
$2155.0 2023-09-17
Enamine
EN300-1945516-1.0g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
1g
$1543.0 2023-06-01
Enamine
EN300-1945516-0.05g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
0.05g
$924.0 2023-09-17
Enamine
EN300-1945516-5.0g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
5g
$4475.0 2023-06-01
Enamine
EN300-1945516-0.5g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
0.5g
$1056.0 2023-09-17
Enamine
EN300-1945516-0.1g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
0.1g
$968.0 2023-09-17
Enamine
EN300-1945516-5g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
5g
$3189.0 2023-09-17
Enamine
EN300-1945516-1g
methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate
2228524-83-0
1g
$1100.0 2023-09-17

Additional information on methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate

Methyl 4-(2-Amino-1,1-Difluoropropan-2-yl)Benzoate: A Comprehensive Overview

Methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate, identified by the CAS number 2228524-83-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which combines a benzoate ester group with a substituted amino group containing fluorine atoms. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The structure of methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate consists of a benzene ring substituted with a methyl ester group at the para position and an amino group at the ortho position relative to the ester. The amino group is further substituted with two fluorine atoms on the same carbon atom, creating a trifluoromethyl-like structure but with one hydrogen atom retained due to the amino substitution. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of anti-inflammatory agents and anticancer drugs. The fluorine atoms in the structure contribute to increased lipophilicity and improved pharmacokinetic profiles, making it an attractive candidate for drug delivery systems.

In terms of synthesis, methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate can be prepared through various routes, including nucleophilic substitution and condensation reactions. One common method involves the reaction of methyl benzoate with an appropriately substituted amine derivative under controlled conditions. The use of fluorinated reagents has been optimized to ensure high yields and purity of the final product.

The compound's physical properties, such as melting point and solubility, have been extensively studied to understand its behavior under different conditions. For example, its high melting point suggests good thermal stability, which is advantageous for applications requiring heat resistance. Additionally, its solubility in organic solvents makes it suitable for use in various chemical reactions and formulations.

From an environmental perspective, the biodegradability and toxicity of methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate have been evaluated to assess its impact on ecosystems. Studies indicate that it undergoes slow degradation under aerobic conditions but poses minimal risk to aquatic life when used responsibly.

In conclusion, methyl 4-(2-amino-1,1-difluoropropan-2-yl)benzoate (CAS No. 2228524-83) is a multifaceted compound with promising applications across diverse industries. Its unique structure and favorable properties make it a valuable tool for researchers aiming to develop innovative solutions in pharmaceuticals and beyond.

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